Cas no 2034313-06-7 ([4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone)

[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone is a heterocyclic compound featuring a benzothiazole core linked to a pyridine moiety via a piperazine and methanone bridge. Its structural complexity offers potential as a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes due to the benzothiazole and piperazine pharmacophores. The oxolane (tetrahydrofuran) ether linkage enhances solubility and bioavailability, while the pyridine ring provides a site for further functionalization. This compound may exhibit utility in the development of neuroactive or antimicrobial agents, given the known bioactivity of its constituent fragments. Its synthetic flexibility allows for tailored modifications to optimize physicochemical and pharmacological properties.
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone structure
2034313-06-7 structure
Product name:[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone
CAS No:2034313-06-7
MF:C21H22N4O3S
MW:410.489383220673
CID:6367134
PubChem ID:92083404

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone Chemical and Physical Properties

Names and Identifiers

    • [4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone
    • 2034313-06-7
    • (4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
    • AKOS026689505
    • F6475-0913
    • 3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
    • Inchi: 1S/C21H22N4O3S/c26-21(17-5-3-8-22-20(17)28-15-7-13-27-14-15)25-11-9-24(10-12-25)19-16-4-1-2-6-18(16)29-23-19/h1-6,8,15H,7,9-14H2
    • InChI Key: XETLQVUGYWKLTD-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2C3=CC=CC=C3SN=2)CC1)(C1=CC=CN=C1OC1CCOC1)=O

Computed Properties

  • Exact Mass: 410.14126175g/mol
  • Monoisotopic Mass: 410.14126175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 96Ų

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6475-0913-4mg
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
2034313-06-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F6475-0913-20μmol
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
2034313-06-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F6475-0913-2mg
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
2034313-06-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F6475-0913-5mg
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
2034313-06-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F6475-0913-15mg
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
2034313-06-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F6475-0913-40mg
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
2034313-06-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F6475-0913-5μmol
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
2034313-06-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F6475-0913-50mg
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
2034313-06-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F6475-0913-2μmol
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
2034313-06-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F6475-0913-30mg
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
2034313-06-7 90%+
30mg
$119.0 2023-05-17

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone Related Literature

Additional information on [4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone

Research Briefing on [4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone (CAS: 2034313-06-7)

In recent years, the compound [4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone (CAS: 2034313-06-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of both benzothiazole and piperazine moieties, coupled with the tetrahydrofuran (oxolane) linkage, suggests a multifaceted mechanism of action, making it a subject of intense investigation.

Recent studies have focused on elucidating the pharmacological properties of this compound, particularly its interactions with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. Preliminary in vitro and in vivo data indicate that 2034313-06-7 exhibits notable affinity for serotonin and dopamine receptors, which could position it as a candidate for treating neurological disorders, including depression and schizophrenia. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammatory diseases, with results suggesting a potential role in modulating cytokine production.

The synthesis and optimization of 2034313-06-7 have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of derivatives with improved pharmacokinetic profiles, such as enhanced bioavailability and metabolic stability. Structure-activity relationship (SAR) studies have identified key modifications that retain or enhance the compound's efficacy while minimizing off-target effects. These developments are critical for advancing the compound through preclinical and clinical stages.

In terms of safety and toxicity, early assessments of 2034313-06-7 have been encouraging. Acute and subchronic toxicity studies in animal models have demonstrated a favorable safety profile, with no significant adverse effects observed at therapeutic doses. However, further investigations are warranted to fully understand its long-term safety and potential drug-drug interactions. These findings underscore the compound's potential as a viable therapeutic agent, pending further validation in human trials.

Looking ahead, the research community is keenly interested in the translational potential of 2034313-06-7. Collaborative efforts between academic institutions and pharmaceutical companies are underway to expedite its development. Future studies will likely focus on expanding its therapeutic indications, optimizing formulation strategies, and exploring combination therapies. As the body of evidence grows, this compound could emerge as a cornerstone in the treatment of complex diseases, bridging the gap between chemical innovation and clinical application.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk